Tenofovir Dibenzyloxy Isopropyl Carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

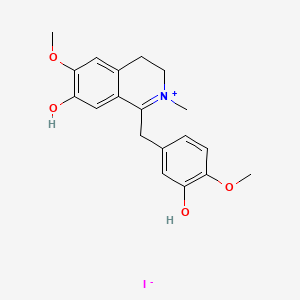

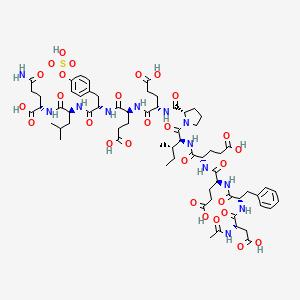

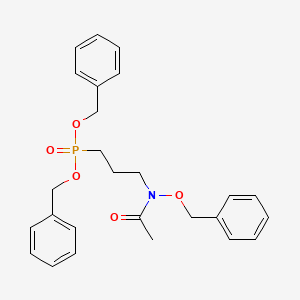

Tenofovir Dibenzyloxy Isopropyl Carbamate is a chemical compound with the molecular formula C27H32N5O6P and a molecular weight of 553.55 . It is used for research purposes .

Synthesis Analysis

The synthesis of Tenofovir, the precursor to Tenofovir Dibenzyloxy Isopropyl Carbamate, has been reported in the literature . The synthesis starts from the acyclic precursor diaminomalononitrile and follows a four-step protocol . The key transformation is a more convergent one-step procedure from an intermediate, which has improved the yield from 59% (two steps) to 70% .Aplicaciones Científicas De Investigación

Treatment of HIV and Hepatitis B

Tenofovir Disoproxil Fumarate (TDF), a co-crystal form of the prodrug Tenofovir with fumaric acid, is particularly used as an antiretroviral drug for the treatment of HIV and Hepatitis B . It acts as a nucleotide reverse transcriptase inhibitor which blocks the function of the enzyme reverse transcriptase to control the viral load in HIV-infected people .

SARS-CoV-2 Infection

Tenofovir has been repurposed for SARS-CoV-2 infection . It’s hypothesized to be effective in COVID-19 treatment . Its efficacy towards nasopharyngeal SARS-CoV-2 viral load was also investigated in combination with emtricitabine .

Drug Stability Studies

Tenofovir Disoproxil Fumarate (TDF) is subjected to primarily thermal and other ICH-prescribed forced degradation conditions and their various degradation products are identified . This helps in understanding the short- and long-term effects of the drug on health and environment .

Quality Control

High-performance liquid chromatography–mass spectrometry (LC–MS) method is developed to analyze Tenofovir Disoproxil Fumarate (TDF) and its pharmaceutical preparations . This aids in maintaining the quality of the drug.

Drug Repurposing

Tenofovir is an old drug that has been repurposed for SARS-CoV-2 infection . This shows the versatility of the drug and its potential for use in treating various diseases.

Drug Toxicity Studies

Tenofovir Alafenamide (TAF) was designed to decrease the risk of TDF renal toxicity and bone density changes and to increase intestinal and plasma stability . This helps in understanding the potential side effects of the drug and how to mitigate them.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tenofovir Dibenzyloxy Isopropyl Carbamate involves the protection of the hydroxyl groups on the tenofovir molecule followed by carbamoylation of the protected intermediate. The dibenzyloxy and isopropyl groups are introduced during the protection step.", "Starting Materials": [ "Tenofovir", "Benzyl alcohol", "Triethylamine", "Diisopropyl azodicarboxylate", "Chloroform", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Carbon dioxide", "Benzyl chloroformate", "Isopropyl amine" ], "Reaction": [ "Protection of tenofovir hydroxyl groups using benzyl alcohol, triethylamine and diisopropyl azodicarboxylate in chloroform and methanol to yield dibenzyloxy tenofovir", "Carbamoylation of dibenzyloxy tenofovir using isopropyl amine and benzyl chloroformate in chloroform and methanol to yield Tenofovir Dibenzyloxy Isopropyl Carbamate", "Deprotection of the benzyl groups using hydrochloric acid and sodium bicarbonate in water and carbon dioxide to yield Tenofovir Dibenzyloxy Isopropyl Carbamate" ] } | |

Número CAS |

1391052-09-7 |

Nombre del producto |

Tenofovir Dibenzyloxy Isopropyl Carbamate |

Fórmula molecular |

C27H32N5O6P |

Peso molecular |

553.556 |

Nombre IUPAC |

propan-2-yl N-[9-[(2R)-2-[bis(phenylmethoxy)phosphorylmethoxy]propyl]purin-6-yl]carbamate |

InChI |

InChI=1S/C27H32N5O6P/c1-20(2)38-27(33)31-25-24-26(29-17-28-25)32(18-30-24)14-21(3)35-19-39(34,36-15-22-10-6-4-7-11-22)37-16-23-12-8-5-9-13-23/h4-13,17-18,20-21H,14-16,19H2,1-3H3,(H,28,29,31,33)/t21-/m1/s1 |

Clave InChI |

BOCUFFJMDAIOMR-OAQYLSRUSA-N |

SMILES |

CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Sinónimos |

[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Dibenzyl Ester; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2R,3R)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B589190.png)